molecular formula C22H23ClN2O3 B2851737 3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one CAS No. 903206-30-4

3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one

Cat. No. B2851737
M. Wt: 398.89
InChI Key: JSSYHTBMTBNVSC-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one” is a novel compound that has been synthesized and tested for its in vivo H1-antihistaminic activity . It has shown significant protection against histamine-induced bronchospasm .


Synthesis Analysis

The compound has been synthesized as part of a series of novel 3-(4-chlorophenyl)-2-(3-substituted propyl) quinazolin-4-(3H)-ones . The synthesis involved the cyclization of compounds in the presence of NaOH, resulting in the formation of 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using hybrid functional B3LYP with 6-31G/6-311G basis sets . The energy bandgap of the molecule was found using HOMO and LUMO calculations .


Chemical Reactions Analysis

The compound has shown notable conformational changes in the active site P-loop, enhancing its motion . This is complemented by the rotation of two dihedral angles: φ1(CNCC) and φ2(CC*OC), providing a favorable orientation .

Future Directions

The compound has shown promising results in in vivo H1-antihistaminic activity, suggesting its potential for further development into a new class of H1-antihistaminic agents . Future research could focus on optimizing its synthesis and further investigating its mechanism of action.

properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-24-8-10-25(11-9-24)12-13-27-19-7-4-17-14-20(22(26)28-21(17)15-19)16-2-5-18(23)6-3-16/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSYHTBMTBNVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one

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